![molecular formula C20H17BrClN3O3S B2808657 3-{[4-Bromo-2-chloro({[(4-methylphenyl)sulfonyl]amino}carbonyl)anilino]methyl}pyridine CAS No. 866150-90-5](/img/structure/B2808657.png)
3-{[4-Bromo-2-chloro({[(4-methylphenyl)sulfonyl]amino}carbonyl)anilino]methyl}pyridine
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Description
Scientific Research Applications
- SGLT2 Inhibitors : 3-{[4-Bromo-2-chloro({[(4-methylphenyl)sulfonyl]amino}carbonyl)anilino]methyl}pyridine serves as a key intermediate for the synthesis of SGLT2 inhibitors. These inhibitors are promising candidates for diabetes therapy and are currently undergoing preclinical and phase I studies .
- Antibacterial and Anti-Tumor Properties : Substituted benzaldehydes, including derivatives of this compound, exhibit antibacterial, anti-tumor, and anti-inflammatory properties. Researchers explore their potential as therapeutic agents .
- Theoretical Studies : Density functional theory (DFT) calculations provide insights into its conformational stability, vibrational modes, and solvent effects. Researchers use IR spectroscopy to characterize its interactions with solvents .
Medicinal Chemistry and Drug Development
Computational Chemistry and Spectroscopy
properties
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-3-(4-methylphenyl)sulfonyl-1-(pyridin-3-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrClN3O3S/c1-14-4-7-17(8-5-14)29(27,28)24-20(26)25(13-15-3-2-10-23-12-15)19-9-6-16(21)11-18(19)22/h2-12H,13H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMYVCNPNIENSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N(CC2=CN=CC=C2)C3=C(C=C(C=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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